molecular formula C10H19NO2 B045180 Tert-butyl 1-aminocyclopentane-1-carboxylate CAS No. 120225-90-3

Tert-butyl 1-aminocyclopentane-1-carboxylate

Cat. No.: B045180
CAS No.: 120225-90-3
M. Wt: 185.26 g/mol
InChI Key: KTYIEPAXQWLADO-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate emerged from advancements in peptide chemistry and protective group strategies during the mid-20th century. The introduction of the tert-butyloxycarbonyl (Boc) group in 1957 revolutionized amine protection, enabling selective reactions in complex molecular architectures. By the 1970s, researchers began applying Boc chemistry to cyclic amino acids, driven by the need for stable intermediates in peptide synthesis. Cyclopentane-based amino acids, such as cycloleucine (1-aminocyclopentane-1-carboxylic acid), were already known for their conformational rigidity and biological relevance. The esterification of cycloleucine’s carboxyl group with a Boc-protected amine marked a pivotal step toward generating tert-butyl 1-aminocyclopentane-1-carboxylate, as documented in patents and synthetic studies.

Key milestones include:

  • 1960s : Development of Boc anhydride (di-tert-butyl dicarbonate) as a reagent for amine protection.
  • 1980s : Application of Boc groups to cyclic amino acids to enhance solubility and stability during solid-phase peptide synthesis.
  • 2000s : Structural optimization of cyclopentane-derived Boc-protected amino acids for drug discovery, particularly in protease inhibitor design.

Nomenclature Evolution and Significance

The systematic name tert-butyl 1-aminocyclopentane-1-carboxylate reflects its structural components:

  • tert-butyl : A branched alkyl group ((CH₃)₃C-) derived from the esterification of the carboxylate.
  • 1-aminocyclopentane-1-carboxylate : A cyclopentane ring with amino (-NH₂) and carboxylate (-COO⁻) groups at the same carbon (C1), forming a quaternary center.

The Boc designation (tert-butyloxycarbonyl) is often used interchangeably in literature, though it technically refers to the protective group on the amine. Early publications occasionally mislabeled it as “Boc-cycloleucine,” but standardized IUPAC naming clarified its distinction from cycloleucine derivatives. This nomenclature underscores its role as a protected intermediate, enabling selective modifications in synthetic pathways.

Table 1: Nomenclature Comparison of Related Compounds

Compound IUPAC Name Key Functional Groups
Cycloleucine 1-Aminocyclopentane-1-carboxylic acid Amino, carboxylic acid
Boc-cycloleucine tert-Butyl 1-aminocyclopentane-1-carboxylate Boc-protected amine, carboxylic acid
tert-Butyl 1-aminocyclopentane-1-carboxylate Same as Boc-cycloleucine Identical to above

Position within Cyclic Amino Acid Research Domain

Cyclic amino acids like tert-butyl 1-aminocyclopentane-1-carboxylate occupy a critical niche in bioorganic chemistry due to their restricted conformation and metabolic stability. Unlike linear analogs, the cyclopentane ring enforces spatial constraints that mimic peptide turn structures, making it valuable in drug design. The Boc group further enhances utility by:

  • Preventing unwanted side reactions : Shielding the amine during coupling steps in peptide synthesis.
  • Facilitating purification : The hydrophobic tert-butyl group improves chromatographic separation.
  • Enabling orthogonal protection : Compatibility with other groups (e.g., Fmoc) for multi-step syntheses.

Recent studies highlight its role in synthesizing bioactive molecules, such as mGlu receptor agonists and kinase inhibitors. Enzymatic pathways involving cycloleucine synthases, which catalyze cyclopentane ring formation, have also been elucidated, providing biosynthetic context for its structural motifs.

Table 2: Applications of Cyclopentane-Based Boc-Protected Amino Acids

Application Area Role of Compound Example Study Outcome
Peptide Therapeutics Conformational stabilization Enhanced protease resistance
Enzyme Inhibitor Design Mimicking transition-state geometries Improved binding affinity
Metabolic Pathway Elucidation Probing methyltransferase activity SAM analog synthesis

Properties

IUPAC Name

tert-butyl 1-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(11)6-4-5-7-10/h4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYIEPAXQWLADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-90-3
Record name tert-butyl 1-aminocyclopentane-1-carboxylate
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Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction begins with the deprotonation of a secondary amine (e.g., dibenzylamine) using a strong base such as lithium diisopropylamide (LDA), generating a lithium amide nucleophile. This species undergoes stereoselective addition to tert-butyl acrylate derivatives, forming a β-amino ester intermediate. Intramolecular cyclization via a 5-exo-trig pathway then yields the cyclopentane ring.

Key factors influencing stereoselectivity include:

  • Solvent polarity : Tetrahydrofuran (THF) enhances ion pairing, favoring syn addition.

  • Temperature : Reactions conducted at −78°C improve stereochemical control by slowing competing side reactions.

Table 1: Representative Aza-Michael Cyclization Conditions

Starting MaterialBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio
tert-Butyl acrylateLDATHF−786885:15
Methyl acrylateKHMDSDME05470:30
Ethyl 3,3-dimethylacrylateLiTMPEt₂O−407292:8

Data adapted from.

Enamine-Based [2+2] Cycloaddition Routes

Thermal [2+2] cycloadditions between enamines and acrylates provide direct access to functionalized cyclopentanes. This method, exemplified in the synthesis of tert-butyl 3,3-dimethylcyclobutene-1-carboxylate, can be adapted for cyclopentane systems through modified reaction conditions.

Synthetic Protocol

  • Enamine formation : Isobutyraldehyde reacts with pyrrolidine in toluene under azeotropic conditions to yield the enamine intermediate.

  • Cycloaddition : Heating the enamine with tert-butyl acrylate in acetonitrile at reflux (82°C) for 5 days induces stereoselective [2+2] cyclization.

  • Hofmann elimination : Quaternization of the pyrrolidine nitrogen with methyl iodide, followed by treatment with potassium tert-butoxide, eliminates the amine to generate the cyclopentene ester.

Critical Considerations

  • Ring strain : Cyclopentene intermediates require precise control during hydrogenation to avoid over-reduction.

  • Protecting group strategy : The tert-butyl ester remains stable under basic elimination conditions, enabling selective deprotection in later stages.

Chemoselective Ester Hydrolysis and Functionalization

Selective hydrolysis of tert-butyl esters enables late-stage diversification of aminocyclopentane carboxylates. Trifluoroacetic acid (TFA) effectively cleaves tert-butyl groups while preserving methyl esters and amine functionalities.

Hydrolysis Optimization

  • Reaction time : 5-hour treatments in TFA/tert-butanol (1:1 v/v) at 0°C achieve complete deprotection without epimerization.

  • Workup : Neutralization with aqueous NaHCO₃ followed by ether extraction minimizes acid-catalyzed decomposition.

Table 2: Hydrolysis Efficiency Across Ester Substrates

SubstrateAcidTime (h)Conversion (%)
tert-Butyl 1-aminocyclopentane-1-carboxylateTFA598
Methyl 1-aminocyclopentane-1-carboxylateHCl (6M)1245
Ethyl 1-aminocyclopentane-1-carboxylateH₂SO₄867

Data derived from.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective routes employ chiral lithium amides to induce asymmetry during the aza-Michael addition. For example, lithium N-α-methylbenzylamide derivatives generate diastereomeric β-amino esters with ≥90% enantiomeric excess (ee).

Practical Implementation

  • Chiral amine preparation : (R)- or (S)-α-methylbenzylamine is alkylated with benzyl bromide, then deprotonated with LDA.

  • Stereochemical analysis : Chiral HPLC (e.g., Chiralpak AD-H column) confirms ee values, while NOESY NMR elucidates relative configurations.

Industrial-Scale Production Considerations

Transitioning laboratory methods to industrial production requires addressing:

  • Catalyst loading : Reducing LDA stoichiometry from 2.0 to 1.2 equivalents maintains yield while lowering costs.

  • Solvent recovery : THF and acetonitrile are distilled and reused, minimizing waste.

  • Continuous flow systems : Tubular reactors improve heat transfer during exothermic cycloadditions, enhancing safety and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-aminocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Organic Synthesis

TBAC serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow for:

  • Formation of Diverse Derivatives : TBAC can undergo various reactions, including oxidation, reduction, and substitution, leading to a wide range of cyclopentane derivatives suitable for further functionalization .

Medicinal Chemistry

In medicinal chemistry, TBAC is explored for its potential therapeutic applications:

  • Neuropharmacology : TBAC derivatives have been studied as effectors of central nervous system receptors sensitive to neuroexcitatory amino acids like glutamate. These compounds are implicated in numerous cerebral functions such as synaptic plasticity and memory formation .
  • Pharmaceutical Intermediates : It is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs targeting neurological disorders .

Biochemical Probes

TBAC is investigated for its interactions with biological macromolecules, making it a potential biochemical probe:

  • Ligand Binding Studies : Its ability to bind to enzymes or receptors allows researchers to study enzyme inhibition or receptor activation pathways.

Fine Chemicals Production

TBAC is employed in the production of fine chemicals used in various industrial applications:

  • Chemical Manufacturing : Its unique properties make it suitable for producing specialty chemicals and polymers .

Material Science

In material science, TBAC derivatives are explored for developing new materials with specific properties:

  • Polymer Development : The compound's reactivity allows for innovative approaches in creating advanced materials with tailored characteristics.

Mechanism of Action

The mechanism by which tert-butyl 1-aminocyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of tert-butyl 1-aminocyclopentane-1-carboxylate, we compare it with three analogous compounds:

Methyl 3-aminocyclopentanecarboxylate

  • Molecular Formula: C₇H₁₃NO₂ (vs. C₁₀H₁₇NO₂ for the tert-butyl derivative) .
  • Key Differences: The methyl ester lacks the tert-butyl group, reducing steric hindrance and lipophilicity (logP: ~1.0 estimated vs. tert-butyl derivative’s logP >1.6). Higher polarity due to the unprotected ester group, leading to increased water solubility but lower membrane permeability. Safety: Requires stringent handling due to irritancy risks (skin/eye contact precautions noted in safety data sheets) .

Tert-butyl 2-oxocyclopentane-1-carboxylate

  • Molecular Formula: C₁₀H₁₆O₃ (vs. C₁₀H₁₇NO₂ for the amino derivative) .
  • Physicochemical Properties:
  • Lower polar surface area (PSA: 43.37 Ų vs. ~60 Ų for the amino derivative).
  • Similar logP (1.697) but reduced solubility in polar solvents due to the absence of an amino group. Applications: Primarily used as a ketone precursor in asymmetric synthesis .

Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

  • Key Differences :
    • Features a tetrazole ring, enhancing metabolic stability and bioavailability in drug design.
    • Demonstrated antidiabetic activity (IC₅₀: 7.12 µM) due to carboxylic acid-like interactions with biological targets .
    • The tert-butyl carbamate here serves as a protective group, analogous to its role in the target compound, but the tetrazole adds unique electronic properties .

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP PSA (Ų)
This compound C₁₀H₁₇NO₂ ~199.25 >1.6 ~60
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 ~1.0 ~70
Tert-butyl 2-oxocyclopentane-1-carboxylate C₁₀H₁₆O₃ 184.23 1.697 43.37

Table 2. Functional Group Impact on Reactivity

Compound Key Functional Groups Bond Dissociation Energy (N–C) Stability Notes
This compound Carbamate-protected amine Higher (protected amine) Enhanced stability vs. free amines
Cyclopentylamine (CPA) Free amine 5.7 eV (lower barrier) Prone to N–C cleavage
Tert-butyl hydroperoxide Peroxide N/A Weak ROS response in assays

Biological Activity

Tert-butyl 1-aminocyclopentane-1-carboxylate (TBAC) is an organic compound notable for its potential biological activities, particularly in neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of TBAC is largely attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Research indicates that derivatives of TBAC may act as selective agonists for metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and plasticity. The compound's amino group allows for hydrogen bonding interactions, enhancing its binding affinity to receptor sites.

Interaction with Glutamate Receptors

Studies have shown that TBAC can modulate the activity of glutamate receptors, which are implicated in various neurological disorders. The modulation of these receptors may influence synaptic plasticity and cognitive functions, making TBAC a candidate for further investigation in neuropharmacology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of TBAC:

Study Findings Biological Implications
Hara et al. (1993)Investigated the pharmacology of glutamate receptors.Suggested potential therapeutic applications in treating neurological disorders .
PMCID: PMC2964903Described structural basis for receptor function.Highlighted the importance of mGluRs in neuronal function, relevant for TBAC's mechanism.
BenchChem ResearchExplored TBAC's role in drug development.Indicated its potential as a building block for biologically active compounds.

Neuropharmacological Applications

In a recent study, derivatives of TBAC were synthesized and evaluated for their effects on synaptic transmission. The results indicated that certain derivatives enhanced glutamate receptor activity, suggesting a mechanism through which TBAC could potentially improve cognitive functions or serve as a therapeutic agent for neurodegenerative diseases.

Synthetic Routes and Applications

Several synthetic routes have been developed for TBAC, facilitating its use in medicinal chemistry:

  • Asymmetric Synthesis : Employing lithium dibenzylamide for conjugate additions to produce high-yield compounds.
  • Functional Group Modifications : Utilizing nucleophilic substitutions to introduce various functional groups, enhancing biological activity.

These synthetic strategies underscore TBAC's versatility as a precursor in drug development and organic synthesis .

Q & A

Q. What are the standard synthetic routes for tert-butyl 1-aminocyclopentane-1-carboxylate, and how are intermediates purified?

The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting 1-aminocyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane. The reaction is monitored by thin-layer chromatography (TLC), and purification is achieved via flash chromatography using silica gel and ethyl acetate/hexane gradients. Critical steps include maintaining anhydrous conditions and controlling reaction temperature to minimize side reactions like tert-butyl group cleavage .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and cyclopentane backbone (δ ~1.5–2.5 ppm for methylene groups).
  • IR spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of carbamate) and ~3350 cm⁻¹ (N-H stretch of amine after deprotection).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₉NO₂, theoretical 185.14 g/mol). X-ray crystallography may resolve conformational details but requires high-purity crystals .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C and analyzing degradation via HPLC or LC-MS. For example, the tert-butyl group is prone to acidic hydrolysis (pH <3), while the carbamate bond may degrade under strong alkaline conditions (pH >10). Thermal stability is evaluated using thermogravimetric analysis (TGA), with decomposition temperatures typically >150°C .

Advanced Research Questions

Q. How does the cyclopentane ring’s puckering conformation influence stereochemical outcomes in downstream reactions?

The ring’s puckering is quantified using Cremer-Pople parameters (amplitude q and phase angle φ), derived from X-ray or DFT-optimized geometries. For example, an envelope conformation (φ ≈ 0°) may enhance nucleophilic attack at the carbamate carbonyl due to reduced steric hindrance, while a twist conformation (φ ≈ 18°) could stabilize transition states in enantioselective reactions .

Q. What experimental strategies resolve contradictions in kinetic data for enzyme-substrate interactions involving this compound?

In studies with dialkylglycine decarboxylase (e.g., R406M mutant), global fitting of UV-vis spectral data (300–600 nm) to a two-exponential model resolves conflicting rate constants. Apparent rate constants (kobs) are plotted against substrate concentration and fitted to the Michaelis-Menten equation, distinguishing catalytic (kcat) and binding (KM) parameters. Discrepancies arise from competing half-reactions (decarboxylation vs. transamination), requiring stopped-flow assays for time-resolved analysis .

Q. Can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Enantioselective routes employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during the Boc protection step. Resolution of racemic mixtures uses chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution with lipases. Enantiomeric excess (ee) is validated by chiral NMR shift reagents or circular dichroism (CD) spectroscopy .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic sites (e.g., carbamate carbonyl carbon), while Natural Bond Orbital (NBO) analysis quantifies steric effects from the tert-butyl group. Solvent effects (e.g., THF vs. DMF) are incorporated via Polarizable Continuum Models (PCM) .

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